
Hesperadin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hesperadin hydrochloride is a small-molecule inhibitor primarily known for its role in inhibiting Aurora B kinase, a protein involved in cell division
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hesperadin hydrochloride is synthesized through a multi-step process involving the formation of an indolinone core The synthesis typically begins with the preparation of an aniline derivative, which undergoes a series of reactions including condensation, cyclization, and halogenation to form the indolinone structure
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is scaled up in a controlled environment to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Hesperadin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Hesperadin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Investigates the role of Aurora B kinase in cell division and its potential as a target for cancer therapy.
Medicine: Explores its therapeutic potential in treating cancers and cardiovascular diseases by inhibiting specific kinases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase-related pathways.
Wirkmechanismus
Hesperadin hydrochloride exerts its effects by specifically inhibiting Aurora B kinase. This kinase plays a crucial role in the regulation of mitosis, and its inhibition leads to defects in chromosome alignment and segregation. The compound binds to the ATP-binding site of Aurora B kinase, preventing its activation and subsequent phosphorylation of target proteins. This disruption in kinase activity ultimately results in cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
VX-680: Another Aurora kinase inhibitor with a similar mechanism of action.
ZM447439: Inhibits Aurora B kinase and affects cell division processes.
Barasertib: Targets Aurora B kinase and is used in cancer research.
Uniqueness of Hesperadin Hydrochloride: this compound is unique due to its dual functionality in both cancer therapy and cardiovascular disease treatment. Unlike other inhibitors, it has shown potential in ameliorating cardiac ischemia/reperfusion injury while also exhibiting antitumor activity. This dual role makes it a promising candidate for further research and development in multiple therapeutic areas.
Eigenschaften
Molekularformel |
C29H33ClN4O3S |
|---|---|
Molekulargewicht |
553.1 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C29H32N4O3S.ClH/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33;/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3;1H |
InChI-Schlüssel |
BFJJYYIHDCLOIB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


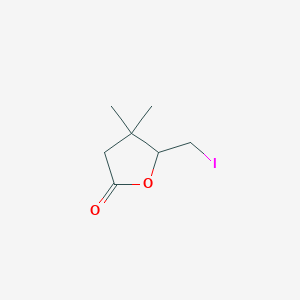
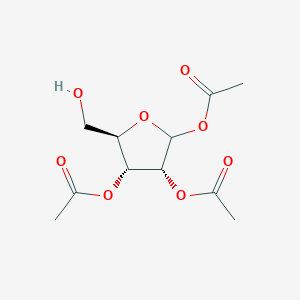
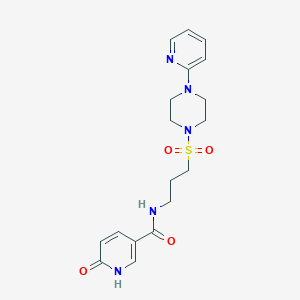
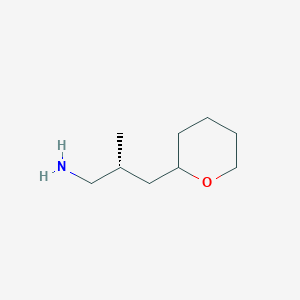
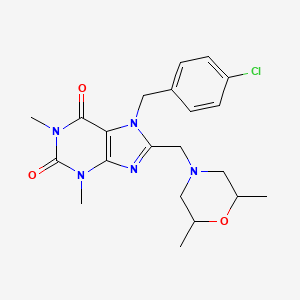
![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)
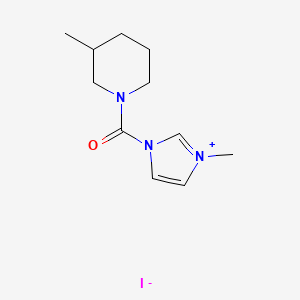

![[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine](/img/structure/B2401278.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)
